2-(1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole
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Description
2-(1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is a useful research compound. Its molecular formula is C12H13FN4O2S and its molecular weight is 296.32. The purity is usually 95%.
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Scientific Research Applications
Regioselective Synthesis
A regioselective, metal-free method for synthesizing 4-fluorosulfonyl 1,2,3-triazoles utilizes bromovinylsulfonyl fluoride, leading to various sulfonates, sulfonamides, and sulfonic acid derivatives of triazoles. This approach offers access to compounds that are challenging to synthesize with existing methods (Thomas & Fokin, 2018).
Anticancer Activity
In the quest for effective selective estrogen receptor degraders (SERD) for ER+ breast cancer treatment, N-[1-(3-fluoropropyl)azetidin-3-yl]-6-[(6S,8R)-8-methyl-7-(2,2,2-trifluoroethyl)-6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]isoquinolin-6-yl]pyridin-3-amine demonstrated potent SERD capabilities, comparable to fulvestrant. This compound, identified through systematic design and optimization, has progressed into clinical trials due to its potent in vivo activity and favorable pharmacokinetic properties for oral administration (Scott et al., 2020).
Antibacterial and Free Radical Scavenging Activities
A novel one-pot synthesis method for 1,2,3-triazole derivatives demonstrated significant in vitro antibacterial activity and free radical scavenging ability. Among the synthesized compounds, one exhibited potent activity compared to standard drugs, highlighting the therapeutic potential of these derivatives (Sreerama et al., 2020).
Anticonvulsant Properties
The synthesis of carbon-14 labeled 1,2,3-triazole anticonvulsants from para-fluoro-benzonitrile-[cyano-14C] revealed potential applications in studying and treating convulsions. These compounds were specifically designed for their anticonvulsant properties, highlighting the versatility of triazole derivatives in medicinal chemistry (Saemian et al., 2006).
Advanced Synthetic Applications
Transition-metal-catalyzed denitrogenative transformations of 1,2,3-triazoles into highly functionalized nitrogen-based heterocycles offer a robust platform for synthesizing various biologically active compounds. This approach facilitates the generation of metallo azavinyl carbene intermediates, expanding the toolkit for constructing complex molecular architectures (Anbarasan et al., 2014).
Properties
IUPAC Name |
2-[1-(4-fluoro-3-methylphenyl)sulfonylazetidin-3-yl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4O2S/c1-9-6-11(2-3-12(9)13)20(18,19)16-7-10(8-16)17-14-4-5-15-17/h2-6,10H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVDTQXKAHDIPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)N3N=CC=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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